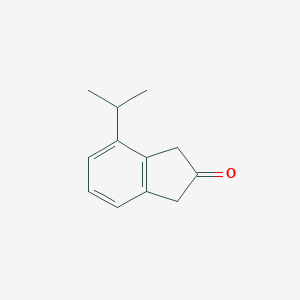
4-Isopropyl-1H-inden-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-1H-inden-2(3H)-one is an organic compound belonging to the indanone family Indanones are characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring The presence of an isopropyl group at the fourth position of the indanone ring system distinguishes this compound from other indanones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 4-isopropyl-2-indanone-1-carboxylic acid.
Reduction: Reduction yields 4-isopropyl-2-indanol.
Substitution: Halogenated derivatives such as 4-isopropyl-5-bromo-2-indanone can be formed.
Aplicaciones Científicas De Investigación
4-Isopropyl-1H-inden-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-1H-inden-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, indanone derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparación Con Compuestos Similares
Indane-1,3-dione: Similar in structure but with a different functional group arrangement, leading to distinct reactivity and applications.
2-Indanone: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
4-Methyl-2-indanone: Similar structure with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 4-Isopropyl-1H-inden-2(3H)-one’s unique structural features, such as the isopropyl group, confer specific reactivity patterns and biological activities that distinguish it from other indanones. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
152685-99-9 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
SMILES canónico |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Sinónimos |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















